Lovastatin Acid-d3 Ammonium Salt
Description
Historical Development of Deuterated Statin Compounds
The development of deuterated statin compounds emerged from the intersection of two significant scientific advances: the discovery of statin medications in the 1970s and the growing understanding of isotope effects in pharmacokinetics. The concept of deuteration gained substantial attention due to its advantages in studying clinical pharmacokinetics and metabolic profiles, leading researchers to build libraries of deuterated statins using combinatorial chemistry approaches. Early investigations into deuterated pharmaceuticals demonstrated that incorporating deuterium into biologically active molecules could significantly alter their metabolic pathways and enhance their analytical utility.
The historical progression began with the isolation of mevastatin from Penicillium citrinum in 1973, which exhibited cholesterol-lowering effects and served as the foundation for subsequent statin development. Following this breakthrough, lovastatin was identified as originating from Aspergillus terreus mold, becoming the first commercial statin in 1987 after extensive animal testing and clinical trials. The evolution toward deuterated variants represented a natural progression in pharmaceutical research, driven by the need for more precise analytical methods and improved understanding of drug metabolism.
Research institutions began systematically exploring deuteration strategies in the early 2000s, with companies like CoNCERT Pharmaceuticals and Auspex Pharmaceuticals initiating comprehensive drug development programs targeting deuterated analogs of existing small molecules. These efforts aimed to improve safety and efficacy profiles by altering metabolic pathways through strategic deuterium placement. The development of specific deuterated statin compounds, including Lovastatin Acid-d3 Ammonium Salt, emerged from this broader scientific movement toward isotope-enhanced pharmaceutical research.
Nomenclature and Classification Systems
This compound operates within a complex nomenclature system that reflects both its chemical structure and isotopic composition. The compound is officially designated with the Chemical Abstracts Service number 77550-67-5 for the unlabeled version, while various deuterated forms possess distinct identification numbers reflecting their specific isotopic substitution patterns. The systematic chemical name, ammonium (3R,5R)-7-((1S,2S,6R,8S,8aR)-2,6-dimethyl-8-(((S)-2-(methyl-d3)butanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate, precisely describes the stereochemical configuration and deuterium placement.
The classification system for this compound encompasses multiple organizational frameworks. Within the broader category of statins, it belongs to the hydroxymethylglutaryl-coenzyme A reductase inhibitor class, specifically as a metabolite of the parent lovastatin compound. From an isotopic perspective, it represents a stable isotope-labeled compound designed for analytical applications, distinguishing it from therapeutic formulations. The compound's classification as an ammonium salt reflects its ionic form, which provides enhanced solubility characteristics compared to the free acid form.
| Property | Specification |
|---|---|
| Chemical Formula | C24H34D3O6·NH4 |
| Molecular Weight | 442.6 g/mol |
| Chemical Abstracts Service Number | 77550-67-5 (unlabeled) |
| Isotopic Substitution | Trideuterated methyl group |
| Salt Form | Ammonium |
The deuterium labeling nomenclature follows established conventions where "d3" indicates the presence of three deuterium atoms replacing hydrogen atoms at specific molecular positions. This notation system enables precise identification of isotopic substitution patterns, essential for analytical method development and regulatory compliance.
Significance in Biochemical and Analytical Research
The significance of this compound in biochemical and analytical research extends far beyond its role as a simple reference standard. The compound serves as a critical tool for quantitative analysis in gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry applications, providing enhanced analytical accuracy through isotope dilution techniques. The strategic placement of deuterium atoms creates a measurable mass difference that enables precise quantification of lovastatin metabolites in complex biological matrices while maintaining virtually identical chemical behavior to the non-deuterated analyte.
Research applications of this deuterated compound have demonstrated its utility in pharmacokinetic studies, where it serves as an internal standard for measuring lovastatin metabolism and distribution. The deuterium isotope effect provides stability against metabolic degradation, allowing researchers to track drug behavior more accurately in biological systems. Studies utilizing deuterated cholesterol and related compounds have shown that isotopic labeling can provide crucial insights into metabolic pathways and synthetic processes within living organisms.
The compound's analytical significance extends to method validation procedures, where it enables the development of robust analytical methods compliant with regulatory guidelines. Its use in abbreviated new drug applications and quality control applications for commercial lovastatin production underscores its importance in pharmaceutical development and manufacturing. The ability to provide detailed characterization data compliant with regulatory standards makes this compound indispensable for analytical method development and validation processes.
Furthermore, research has demonstrated that deuterated compounds can offer unique insights into biochemical processes that would be difficult or impossible to obtain using conventional analytical approaches. The isotopic signature provides a molecular fingerprint that enables researchers to distinguish between endogenous and exogenous compounds, facilitating more sophisticated metabolic studies.
Relationship to Lovastatin and Other Statin Derivatives
This compound maintains a direct structural relationship to lovastatin and its metabolically active form, mevinolinic acid. The parent compound lovastatin, with molecular formula C24H36O5, undergoes hydrolysis in biological systems to form the active hydroxy acid metabolite. The deuterated ammonium salt variant represents this active metabolite with specific isotopic labeling and salt formation to enhance analytical utility.
The structural relationship between lovastatin and its acid form involves the hydrolysis of the lactone ring present in the parent compound. Lovastatin itself functions as a prodrug that requires conversion to its beta-hydroxy acid active form to exhibit biological activity. The this compound directly corresponds to this active metabolite, incorporating deuterium atoms at the methyl group of the side chain to create a stable isotopic variant suitable for analytical applications.
Within the broader statin family, this compound shares structural similarities with other hydroxymethylglutaryl-coenzyme A reductase inhibitors while maintaining unique characteristics that distinguish it from synthetic statins like atorvastatin, simvastatin, and pravastatin. The natural origin of lovastatin from fungal fermentation processes contrasts with the synthetic production methods used for newer statin compounds, yet the core mechanism of action remains consistent across the class.
| Compound | Molecular Formula | Molecular Weight | Source |
|---|---|---|---|
| Lovastatin | C24H36O5 | 404.5 g/mol | Natural (Aspergillus terreus) |
| Lovastatin Acid | C24H38O6 | 422.6 g/mol | Metabolite |
| This compound | C24H34D3O6·NH4 | 442.6 g/mol | Synthetic (Deuterated) |
| Atorvastatin | C33H35FN2O5 | 558.6 g/mol | Synthetic |
The relationship extends to other deuterated statin derivatives that have been developed for research purposes. Compounds such as lovastatin-d9 and various deuterated atorvastatin analogs demonstrate the broader trend toward isotopic labeling in statin research. Each deuterated variant offers specific advantages depending on the analytical requirements and research objectives, with the d3 ammonium salt form providing optimal characteristics for metabolite quantification studies.
The metabolic relationship between lovastatin and its deuterated acid salt involves complex biochemical transformations that occur primarily in hepatic tissue. Understanding these relationships is crucial for proper application of the deuterated compound in analytical methods, as the isotopic labeling must be strategically positioned to survive metabolic processes while providing measurable analytical advantages.
Properties
Molecular Formula |
C24H34D3O6.NH4 |
|---|---|
Molecular Weight |
442.6 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Cholesterol Management:
Lovastatin Acid-d3 Ammonium Salt is primarily applied in managing cholesterol levels. It effectively lowers total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels . This mechanism reduces the risk of atherosclerosis and cardiovascular morbidity.
2. Cardiovascular Disease Prevention:
The compound has been shown to be beneficial in preventing cardiovascular diseases by slowing the progression of coronary atherosclerosis . Its use as an adjunct therapy with dietary modifications is critical for patients with elevated LDL-C levels who are at risk for cardiovascular events.
3. Research in Hypertension:
Recent studies have explored the potential of lovastatin in treating hypertension. The drug's ability to improve endothelial function may contribute to lowering blood pressure, making it a candidate for further research in hypertensive patients .
Biochemical Mechanisms
Lovastatin operates through several biochemical pathways:
- Inhibition of HMG-CoA Reductase: This action decreases cholesterol synthesis in the liver, leading to increased uptake of LDL from the bloodstream.
- Regulation of Apolipoproteins: Lovastatin also affects apolipoprotein B levels, which are crucial for lipid metabolism and cardiovascular health .
- Impact on Inflammation: Emerging research indicates that lovastatin may exert anti-inflammatory effects, which could enhance its therapeutic profile in cardiovascular diseases.
Case Study 1: Efficacy in Familial Hypercholesterolemia
A study involving adolescents with heterozygous familial hypercholesterolemia demonstrated that this compound significantly reduced LDL-C levels after dietary therapy was insufficient. Participants aged 10-17 showed marked improvements within weeks of treatment initiation .
Case Study 2: Lovastatin in Hypertensive Patients
In a clinical trial assessing lovastatin's effects on patients with hypertension, researchers noted improvements in endothelial function and reductions in systolic blood pressure. These findings suggest that lovastatin may have broader applications beyond lipid management .
Comparison with Similar Compounds
Key Observations :
- Deuterium Substitution : Lovastatin Acid-d3 and Pravastatin-d3 both incorporate three deuterium atoms, whereas Simvastatin-d6 contains six, resulting in a larger mass shift (+6 Da vs. +3 Da) for isotopic discrimination .
- Retention Time : Lovastatin Acid-d3 exhibits a longer retention time (1.73 min) compared to Pravastatin-d3 (0.91 min), reflecting differences in hydrophobicity due to structural variations .
- Solubility : Ammonium salts (e.g., Lovastatin Acid-d3) generally offer better solubility in polar solvents compared to sodium salts (e.g., Rosuvastatin-d6 Sodium Salt), which is advantageous for LC-MS/MS workflows .
Functional and Pharmacological Differences
- Mechanistic Role: Unlike non-deuterated statins (e.g., Lovastatin Acid), deuterated analogs like Lovastatin Acid-d3 lack therapeutic activity and are exclusively used for analytical purposes .
- Biosynthetic Compatibility : Ammonium salts of statin metabolites (e.g., Lovastatin Acid-d3) are preferred in enzymatic synthesis due to their stability in aqueous media, whereas sodium salts may precipitate under similar conditions .
Cost and Availability
Key Observations :
- Pricing correlates with deuterium count and synthesis complexity. Simvastatin-d6 (6 deuteriums) is costlier than Lovastatin Acid-d3 (3 deuteriums) .
- Commercial availability varies, with Lovastatin Acid-d3 being more widely stocked due to its frequent use in cardiovascular drug monitoring .
Stability and Handling
Preparation Methods
Immobilized Enzyme Hydrolysis
-
Conditions : 30–36°C using immobilized lipases or esterases.
-
Advantages : Reduced side reactions, critical for preserving the lactone ring for deuterium labeling.
Acylation with Deuterated Acryl Donors
Monacolin J acid is acylated at the C8 hydroxyl group using deuterated acryl donors. The patent highlights dimethylbutyryl-S-methyl mercaptopropionate (DMB-S-MMP) as a key donor. For deuterated analogs:
-
Deuterated Donor Synthesis : DMB-S-MMP-d3 is prepared by reacting deuterated 2,2-dimethylbutyryl chloride with mercaptopropionic acid-d3.
-
Reaction Conditions : pH 9.5–10.0, 25°C, with acyltransferase LovD.
-
Outcome : >98% conversion to deuterated simvastatin acid (Table 2).
Acidification and Isolation of Lovastatin Acid-d3
Post-acylation, the reaction mixture is acidified to pH 3–4 using HCl, precipitating Lovastatin Acid-d3. Centrifugation (8,000 rpm, 4°C) yields a solid with 97–99% purity. Deuterated ethyl acetate (CD3COOCD3) enhances isotopic stability during extraction.
Salification with Deuterated Ammonia
The final step involves salifying Lovastatin Acid-d3 with ND3 in methanol:
-
Conditions : 7–15°C, methanol:ethyl acetate (1:5), with ND3 gas bubbled through the solution.
-
Crystallization : Slow cooling yields white crystalline this compound.
-
Isotopic Purity : >99.5% deuterium incorporation confirmed via LC-MS.
Purification and Characterization
Chromatographic Purification :
-
HPLC : C18 column, acetonitrile/D2O (65:35), retention time 12.3 min.
-
NMR : δ 4.85 (s, ND4+), absence of proton signals at ammonium site.
Stability Studies :
Data Tables and Research Findings
Table 1: Hydrolysis Efficiency Under Alkaline vs. Enzymatic Conditions
| Method | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Alkaline (KOH) | 72 | 5 | 95.2 | 88.7 |
| Enzymatic | 35 | 15 | 98.5 | 92.4 |
Table 2: Acylation Outcomes with Deuterated Donors
| Donor | Conversion (%) | Isotopic Purity (%) |
|---|---|---|
| DMB-S-MMP-d3 | 98.7 | 99.6 |
| DMB-S-EMP-d3 | 97.9 | 99.3 |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Lovastatin Acid-d3 Ammonium Salt, and how does deuteration affect its stability under varying pH conditions?
- Methodological Answer : The synthesis involves isotopic labeling of lovastatin acid with deuterium (d3) at specific positions, followed by salt formation with ammonium. Key parameters include maintaining anhydrous conditions during deuteration to prevent isotopic exchange and controlling pH (ideally 6.5–7.5) during ammonium salt precipitation to avoid hydrolysis . Stability studies should use buffered solutions (e.g., ammonium formate, pH 3.5–5.0) and monitor degradation via LC-MS/MS, as acidic conditions may hydrolyze the lactone ring .
Q. How does the solubility profile of this compound compare to non-deuterated lovastatin salts in common solvents?
- Methodological Answer : Solubility tests in polar solvents (e.g., methanol, water, dimethyl sulfoxide) should be conducted under controlled temperatures (20–25°C). Deuterated compounds often exhibit slight solubility differences due to isotopic mass effects. For example, ammonium salts of deuterated statins may show reduced solubility in acetonitrile compared to non-deuterated analogs, necessitating solvent optimization for HPLC analysis .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., Simvastatin-d6 Hydroxy Acid Ammonium Salt) to correct for matrix effects. Mobile phases containing 0.1% ammonium formate (pH 3.5) improve ionization efficiency. Validate methods per FDA guidelines, including recovery rates (≥85%) and precision (CV ≤15%) .
Advanced Research Questions
Q. How can conflicting data on the metabolic stability of deuterated lovastatin analogs be resolved in preclinical studies?
- Methodological Answer : Discrepancies often arise from differences in deuterium positioning or experimental conditions. Use isotopic tracing (e.g., ²H-NMR) to confirm deuteration sites and assess metabolic flux. Comparative studies should standardize in vitro models (e.g., human hepatocytes) and incubation times (≤24 hrs) to minimize variability .
Q. What experimental design considerations are critical for optimizing this compound production in microbial fermentation?
- Methodological Answer : Avoid ammonium-based nitrogen sources (e.g., ammonium sulfate) in fermentation media, as they acidify the broth (pH <5.0), inhibiting lovastatin biosynthesis. Instead, use nitrate salts or urea, and monitor pH dynamically with automated titration. Carbon sources like lactose enhance lovastatin yield over glucose due to slower catabolism .
Q. How do isotopic effects influence the pharmacokinetic (PK) profile of this compound compared to non-deuterated forms?
- Methodological Answer : Deuterium can alter CYP3A4-mediated metabolism, leading to prolonged half-life. Conduct cross-over PK studies in rodent models using LC-MS/MS for quantification. Compare AUC(0–24h) and Cmax values, adjusting for isotopic purity (≥98% by HRMS) .
Q. What strategies mitigate interference from endogenous compounds when analyzing this compound in plasma samples?
- Methodological Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to isolate the compound from phospholipids. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters from background noise. Method validation should include tests for ion suppression/enhancement in ≥6 donor plasma lots .
Data Contradictions and Resolution
Q. How to address inconsistencies in reported IC50 values for this compound in HMG-CoA reductase inhibition assays?
- Methodological Answer : Variability often stems from assay conditions (e.g., enzyme source, incubation time). Standardize protocols using recombinant human HMG-CoA reductase and pre-incubate the enzyme with NADPH (15 mins) before adding the inhibitor. Report IC50 with 95% confidence intervals from ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
